3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Description
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N5/c22-16-11-10-13(12-17(16)23)19-26-27-20-15-8-4-5-9-18(15)25-21(28(19)20)24-14-6-2-1-3-7-14/h1-12H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZXGBSMMXFCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine are likely to be enzymes and receptors in the biological system. Specifically, it has been suggested that this compound may target the P300/CBP-associated factor (PCAF), a histone acetyltransferase. PCAF plays a crucial role in gene expression and is considered a potential therapeutic target for the treatment of cancer.
Mode of Action
This compound interacts with its targets by binding to them, thereby affecting their function. For instance, when targeting PCAF, the compound may bind to the active site of the enzyme, inhibiting its function. This interaction can lead to changes in the activity of the target, which can have downstream effects on cellular processes.
Biochemical Pathways
Given its potential interaction with pcaf, it may affect pathways related to gene expression. Additionally, some [1,2,4]triazolo[4,3-c]quinazolines have been shown to act as DNA intercalators, which could affect DNA replication and transcription processes.
Pharmacokinetics
It is known that the structure of [1,2,4]triazolo[4,3-c]quinazolines can influence their absorption, distribution, metabolism, and excretion (adme) properties. For instance, the presence of fluorine in the structure can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with multiple targets. For instance, by inhibiting PCAF, it could affect gene expression, leading to changes in cellular function. If it acts as a DNA intercalator, it could interfere with DNA replication and transcription, potentially leading to cell death.
Biological Activity
3-(3,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H13Cl2N5
- Molecular Weight : 406.27 g/mol
- CAS Number : 477853-43-3
Biological Activity Overview
Research into the biological activity of this compound indicates various pharmacological effects, primarily in the fields of oncology and antimicrobial activity. The following sections detail specific activities and findings from recent studies.
Anticancer Activity
Several studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, a study focused on the synthesis of quinazoline derivatives demonstrated their cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 |
| This compound | HeLa (Cervical) | 15.0 |
| Doxorubicin | MCF-7 | 0.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.
- DNA Intercalation : Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells leading to cell death.
Case Studies
Recent research has highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Models : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .
- Antibacterial Efficacy : A clinical isolate study demonstrated that the compound significantly inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Triazoloquinazoline Derivatives
Impact of Substituents on Physicochemical Properties
- Comparatively, the 3-(3-fluorophenyl) substituent in introduces similar effects but with reduced steric hindrance.
- Lipophilicity: Ethoxy and methoxy groups in and increase logP values, favoring membrane permeability but reducing aqueous solubility. The target compound’s dichlorophenyl group balances moderate lipophilicity with polarity.
- Fluorescence Properties: Analogous triazoloquinazolines with extended aromatic systems (e.g., diphenylamino-biphenyl in ) exhibit strong fluorescence, whereas the target compound’s simpler phenyl/dichlorophenyl substituents likely result in weaker emission.
Q & A
Q. How can researchers validate off-target effects in mechanistic studies?
- Methodological Answer : Employ proteome-wide profiling (e.g., thermal shift assays) or CRISPR-Cas9 knockout models. For example, ’s quinazoline synthesis pathway highlights the importance of intermediate specificity to avoid byproducts confounding results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
